tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with the chemical formula and a molecular weight of approximately 284.4 g/mol. It is classified as a spirocyclic compound, characterized by its unique structural framework that includes a spiro junction, which contributes to its rigidity and potential biological activity. The compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is cataloged under the CAS number 1357354-08-5 and is often utilized as a building block in organic synthesis. Its classification as a spirocyclic compound places it within a group known for diverse biological activities, making it of interest in both academic research and industrial applications .
The synthesis of tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing chromatography for purification purposes .
tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate participates in various chemical reactions that are significant for its application in synthetic chemistry:
These reactions underline its utility as a versatile intermediate in organic synthesis .
The mechanism of action of tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is primarily studied in the context of its biological activity. It has shown potential as an inhibitor of specific proteins involved in disease pathways, such as those related to bacterial infections.
For example, similar compounds have been reported to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for bacterial survival. The interaction mechanism typically involves binding to the active site of target proteins, disrupting their function and leading to therapeutic effects .
The physical properties of tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate include:
Chemical properties include:
Safety data indicates that it may cause skin irritation upon contact and should be handled with appropriate safety measures .
tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several important applications:
The compound's diverse applications highlight its significance in both scientific research and potential therapeutic development .
The strategic disconnection of tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate reveals two primary synthons: a protected aminocyclohexane unit and a nitrogen/oxygen-containing linear precursor. The spirocyclic carbon (position 9) serves as the pivotal point for convergent synthesis. Retrosynthetically, the molecule fragments into tert-butyl carbamate-protected piperidine and a functionalized cyclohexane bearing both amino and oxa-bridge elements. This approach necessitates simultaneous control over ring conformation and functional group compatibility. The Boc (tert-butoxycarbonyl) group is strategically positioned to protect the secondary amine during spirocyclization, enabling later deprotection for functionalization at C4 [2] [6]. Alternative disconnections may employ cyclic ketones or amino-alcohols as starting materials, leveraging intramolecular reductive amination or nucleophilic substitution to form the spiro junction.
Spirocyclization methodologies predominantly rely on intramolecular etherification or reductive amination. A prominent route involves the osmium tetroxide (OsO₄)-mediated dihydroxylation of a methylene precursor, followed by oxidative cleavage to install the ketone at C4. For example, oxidation of 4-methylene-9-(t-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane with OsO₄/NaIO₄ in dioxane-water (1:3 v/v) at 20°C for 2 hours yields the 4-keto derivative (59.5% yield after chromatography). Subsequent reductive amination introduces the C4-amino group [1]. Alternative pathways include acid-catalyzed cyclization of haloalkyl precursors or Mitsunobu reactions to form the oxa-bridge. Key challenges involve minimizing diastereomer formation during spiro ring closure and optimizing solvent polarity to enhance cyclization kinetics.
Table 1: Comparison of Ring-Closing Strategies
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
OsO₄/NaIO₄ Oxidation | Dioxane/H₂O, 20°C, 2–6 h | 59.5% | Direct access to 4-oxo intermediates |
Reductive Amination | NaBH₃CN, MeOH, pH 5–6, 24 h | ~65%* | Stereocontrol via imine geometry |
Mitsunobu Cyclization | DIAD, PPh₃, THF, 0°C to rt, 12 h | 45–60% | Ether formation under mild conditions |
*Estimated from analogous transformations in [6]
The Boc group serves dual roles: it shields the secondary amine during spiroannulation and allows selective C4-amination. Protection kinetics reveal that Boc-anhydride in THF with catalytic DMAP (4-dimethylaminopyridine) at 0°C→rt achieves >95% N-protection without epimerization. Crucially, deprotection must preserve the acid-labile oxa-bridge. Optimal conditions use 25% TFA in DCM (0°C→rt, 1–2 h), followed by neutralization with aqueous NaHCO₃ prior to C4 functionalization. For derivatives like tert-butyl 4-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 1357354-08-5), selective Boc removal enables amidation or alkylation at the primary amine without ring degradation [6]. When a benzyloxycarbonyl (Cbz) group is present (e.g., EVT-1749393), hydrogenolysis (Pd/C, H₂) precedes Boc deprotection to avoid side reactions [3].
Achieving stereocontrol at C4 and the spiro carbon demands chiral catalysts. Asymmetric hydrogenation of enamine precursors using Rh(I)-(R,R)-EtDuPhos catalyst achieves up to 92% ee for trans-configured products like trans-tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS: 2260917-54-0) [2] . For racemic mixtures (e.g., racemic-(6R′,7R′)-isomers), chiral resolution with L-tartaric acid affords enantiopure material. Organocatalytic Mannich reactions also prove effective: proline-derived catalysts promote imine formation with 4-oxo intermediates, yielding 4-aminospiro compounds with dr > 10:1. Key parameters include solvent polarity (aprotic solvents enhance ee) and catalyst loading (typically 5–10 mol%).
Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst Type | Substrate | Stereochemical Outcome | ee/dr |
---|---|---|---|
Rh-(R,R)-EtDuPhos | 4-Methylene-N-Boc spirocyclic enamine | trans-9-amino derivative | 92% ee |
L-Proline/TFA | 4-Oxo-N-Boc spirocyclic ketone | racemic cis/trans mixture | dr 1:1 (resolved) |
Pd-BINAP | Allylic amination precursor | (6R,11R)-isomer | 85% ee |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5